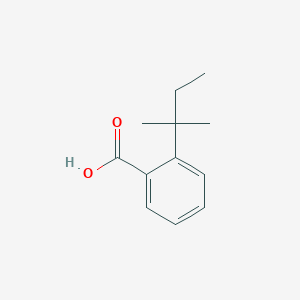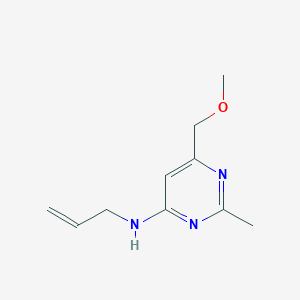![molecular formula C21H22F3N3OS2 B2475598 N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392301-85-8](/img/structure/B2475598.png)
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H22F3N3OS2 and its molecular weight is 453.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Assessment and Noncovalent Interactions
A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, including analysis through crystallographic and Quantum Theory of Atoms-in-Molecules (QTAIM), highlighted the importance of non-covalent interactions in determining molecular orientation and stability. This work underscores the potential of adamantane-1,3,4-thiadiazole derivatives in designing molecules with specific orientation and interactions for targeted scientific applications (El-Emam et al., 2020).
Synthetic Methodologies
Park et al. (2009) developed a general method for synthesizing various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives, demonstrating the versatility of thiadiazole compounds in drug development. This methodological advancement could be relevant for synthesizing and exploring the applications of N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide in pharmaceuticals (Park et al., 2009).
Antiviral Activity
Göktaş et al. (2012) reported on the microwave-assisted synthesis of adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and their evaluation against influenza A and B viruses. The structure-activity relationship outlined in this study indicates the potential for adamantane-1,3,4-thiadiazole derivatives in antiviral research (Göktaş et al., 2012).
Material Science Applications
Chern et al. (1998) synthesized new polyamides incorporating adamantyl moieties, exploring their solubility, mechanical strength, and thermal properties. This research points towards the utility of adamantane derivatives in creating high-performance polymers with specific physical and chemical properties (Chern et al., 1998).
Enzyme Inhibition
Avvaru et al. (2010) explored the inhibitory activity of thiadiazole-sulfonamides, including adamantyl derivatives, on carbonic anhydrase enzymes. The unique binding pocket interactions highlighted in the study suggest applications in designing enzyme inhibitors for therapeutic purposes (Avvaru et al., 2010).
properties
IUPAC Name |
N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-2-12(7-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-4-14(9-20)6-15(5-13)10-20/h1-3,7,13-15H,4-6,8-11H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEJFHQSQYNXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2475515.png)
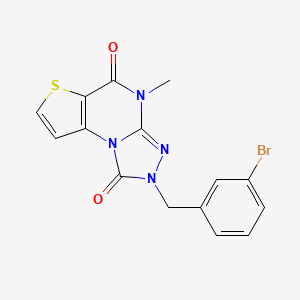

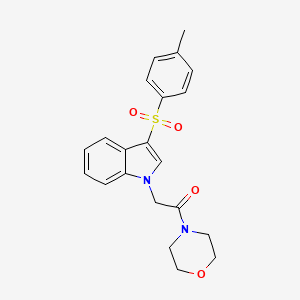
![1-(benzo[d]isoxazol-3-yl)-N-(3-methylisoxazol-5-yl)methanesulfonamide](/img/structure/B2475523.png)
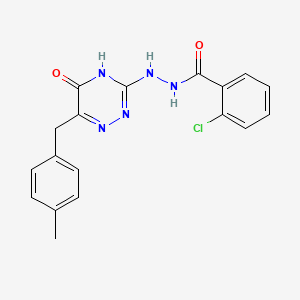

![4-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475530.png)
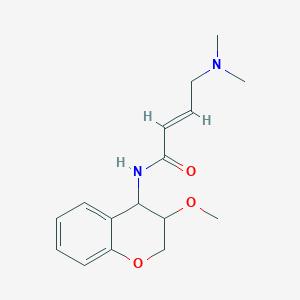

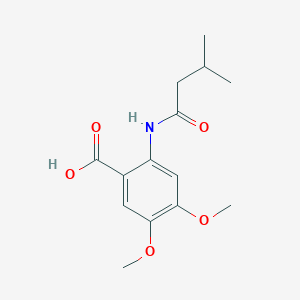
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2475536.png)
